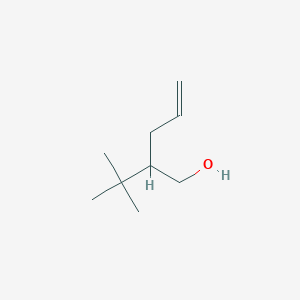
2-tert-Butylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylpent-4-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a tert-butyl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylpent-4-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-tert-butylpent-4-en-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: [ \text{2-tert-Butylpent-4-en-1-ene} + \text{BH}_3 \rightarrow \text{Organoborane intermediate} ]
- Oxidation: [ \text{Organoborane intermediate} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 2-tert-Butylpent-4-enal (aldehyde), 2-tert-Butylpent-4-enoic acid (carboxylic acid)
Reduction: 2-tert-Butylpentane
Substitution: 2-tert-Butylpent-4-en-1-yl chloride
Scientific Research Applications
2-tert-Butylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butylpent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The presence of the tert-butyl group can affect the compound’s steric and electronic properties, modulating its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butylpentane
- 2-tert-Butylpent-4-enal
- 2-tert-Butylpent-4-enoic acid
Comparison
2-tert-Butylpent-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its saturated or fully oxidized counterparts. The tert-butyl group also imparts steric hindrance, affecting the compound’s reactivity and stability.
Properties
CAS No. |
132621-51-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-tert-butylpent-4-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-5-6-8(7-10)9(2,3)4/h5,8,10H,1,6-7H2,2-4H3 |
InChI Key |
HPOKASWPBXFMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



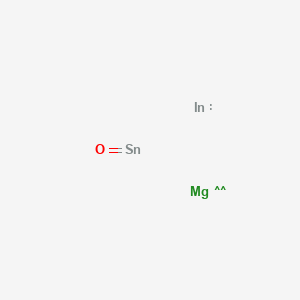
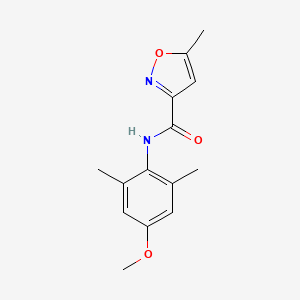
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

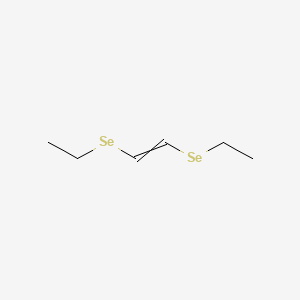
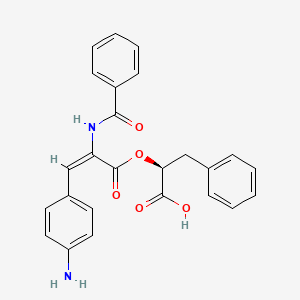
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)

![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

